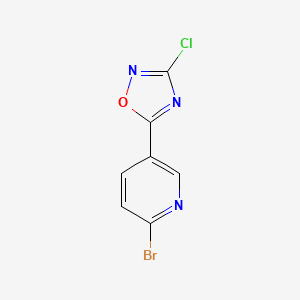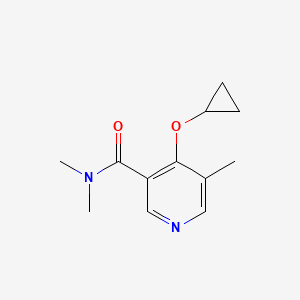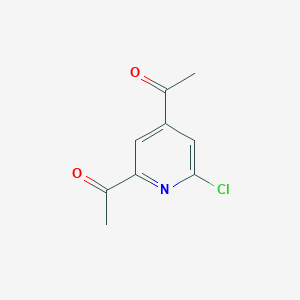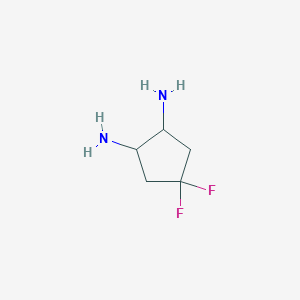
4-(Triethoxysilyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethoxysilyl)pyridazine is an organosilicon compound that features a pyridazine ring substituted with a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with various substrates, making it useful in the development of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)pyridazine typically involves the reaction of pyridazine derivatives with triethoxysilane. One common method is the hydrosilylation reaction, where a pyridazine derivative is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Triethoxysilyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Triethoxysilyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Industry: The compound is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its strong bonding capabilities and resistance to environmental degradation.
Wirkmechanismus
The mechanism of action of 4-(Triethoxysilyl)pyridazine involves the formation of strong covalent bonds between the triethoxysilyl group and various substrates. This bonding is facilitated by the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of a stable, cross-linked network that enhances the properties of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethoxysilyl)pyridazine: Similar to 4-(Triethoxysilyl)pyridazine but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
4-(Triethoxysilyl)pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of the triethoxysilyl group, which provides strong bonding capabilities and enhances the stability and functionality of the compound. The pyridazine ring also contributes to the compound’s unique properties, making it a valuable reagent in various applications.
Eigenschaften
Molekularformel |
C10H18N2O3Si |
|---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
triethoxy(pyridazin-4-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
CMGVCCAJHMMWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CN=NC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)

![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)









